2-Ethoxyethyl 2-hydroxybenzoate
Description
2-Ethoxyethyl 2-hydroxybenzoate (CAS 20210-98-4) is an ester derivative of 2-hydroxybenzoic acid (salicylic acid), where the hydroxyl group of the acid is replaced by a 2-ethoxyethyl ether moiety. This compound is structurally characterized by a benzene ring substituted with a hydroxyl group at the ortho position and an ethoxyethyl ester group at the carboxyl position. Its molecular formula is C₁₁H₁₄O₅, with a molecular weight of 226.23 g/mol (calculated from structural data) .
The compound is primarily used in pharmaceutical and chemical synthesis as an intermediate, leveraging its ester functionality for controlled release or enhanced solubility in organic matrices. Its ethoxyethyl chain confers moderate lipophilicity, making it suitable for applications requiring balanced hydrophobicity .
Properties
CAS No. |
20210-98-4 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-ethoxyethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-2-14-7-8-15-11(13)9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
HMKAWWDIYVMUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl 2-hydroxybenzoate can be synthesized through the esterification of salicylic acid with 2-ethoxyethanol. The reaction typically involves heating salicylic acid and 2-ethoxyethanol in the presence of an acid catalyst, such as sulfuric acid, to promote ester formation . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles replace the ethoxyethyl group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Salicylic acid and 2-ethoxyethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 2-hydroxybenzoate involves its interaction with molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential cellular processes.
UV Protection: As a UV filter, it absorbs and scatters ultraviolet radiation, protecting the skin from harmful effects.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2-ethoxyethyl 2-hydroxybenzoate with structurally analogous esters of 2-hydroxybenzoic acid:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Physical Properties | Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₄O₅ | 226.23 | 2-Ethoxyethyl | Moderate lipophilicity; liquid at RT | Pharmaceuticals, organic synthesis |
| Methyl 2-hydroxybenzoate | C₈H₈O₃ | 152.15 | Methyl | Low viscosity liquid; aromatic odor | Fragrances, topical analgesics |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Ethyl + Methoxy | Clear liquid; bp ~250°C | Flavors, plasticizers |
| Ethyl 2-(benzyloxy)benzoate | C₁₆H₁₆O₃ | 256.30 | Ethyl + Benzyloxy | Solid (mp ~45°C) | Polymer additives, UV stabilizers |
Key Observations :
- Lipophilicity : The ethoxyethyl group in this compound enhances lipophilicity compared to methyl or ethyl esters, improving compatibility with hydrophobic matrices .
- Phase Behavior : Unlike ethyl 2-(benzyloxy)benzoate (solid), this compound remains liquid at room temperature, facilitating its use in liquid-phase reactions .
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